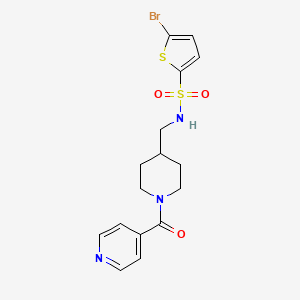
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide, also known as CPPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPPC is a cyclic amide that contains a chlorine atom, a propionyl group, and an isobutyl group. In
Wirkmechanismus
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a key role in inflammation and pain. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, this compound has been found to have antioxidant properties. It has also been found to have a positive effect on the cardiovascular system, by reducing blood pressure and improving blood flow.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques. It is also stable under various conditions, making it suitable for long-term storage. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the exploration of the potential applications of this compound in the field of materials science, due to its unique chemical structure. Furthermore, the study of the mechanism of action of this compound and its effects on various biological systems is an area that requires further investigation.
Synthesemethoden
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide can be synthesized through a multi-step process that involves the reaction of cyclopentanone with propionyl chloride, followed by the reaction with isobutylamine and chloroacetyl chloride. The final step involves the reaction of the intermediate product with ammonia to obtain this compound. This method has been reported in various studies and has been found to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide has been found to have potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-(2-chloropropanoylamino)-N-(2-methylpropyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23ClN2O2/c1-9(2)8-15-12(18)13(6-4-5-7-13)16-11(17)10(3)14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQLECPRSIUMQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1(CCCC1)NC(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

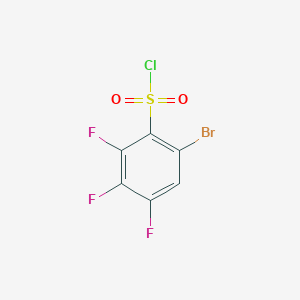
![N-1,3-benzodioxol-5-yl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2411457.png)
![N-{3-[(dimethylamino)methylene]-4-oxocyclohexyl}acetamide](/img/structure/B2411460.png)
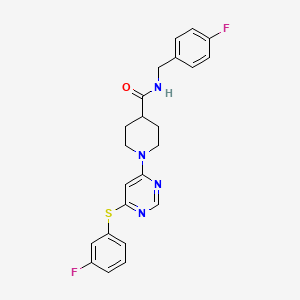
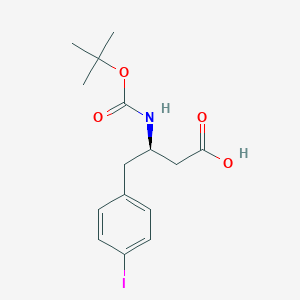

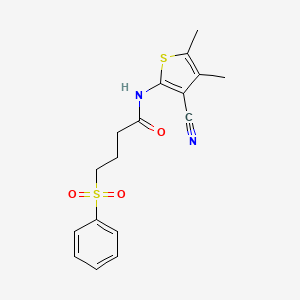
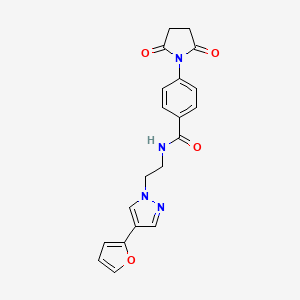
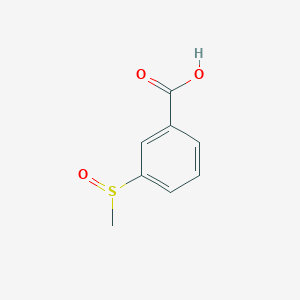
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2411475.png)
![3-(Furan-2-yl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2411476.png)

![2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2411478.png)
